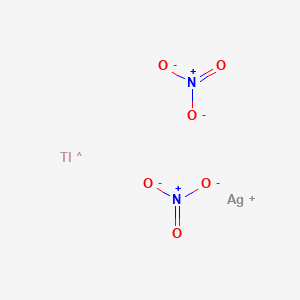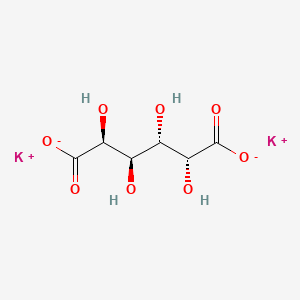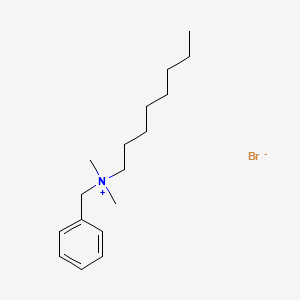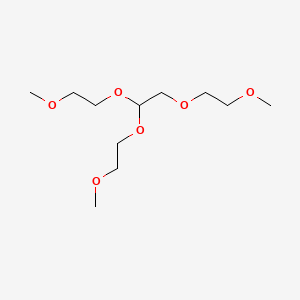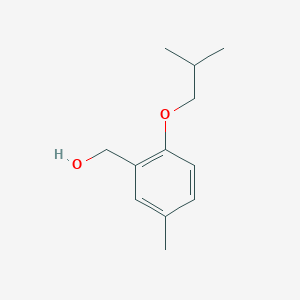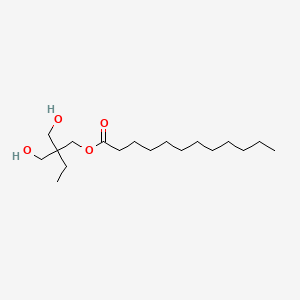![molecular formula C11H10N2 B12653057 4,5-Dihydromethylcyclopenta[de]cinnoline CAS No. 84029-61-8](/img/structure/B12653057.png)
4,5-Dihydromethylcyclopenta[de]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydromethylcyclopenta[de]cinnoline is a heterocyclic compound with the molecular formula C11H10N2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydromethylcyclopenta[de]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine, often facilitated by microwave irradiation . The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydromethylcyclopenta[de]cinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
4,5-Dihydromethylcyclopenta[de]cinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4,5-Dihydromethylcyclopenta[de]cinnoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline: A parent compound with a similar structure but without the dihydromethyl group.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
4,5-Dihydromethylcyclopenta[de]cinnoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
84029-61-8 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
5-methyl-6,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C11H10N2/c1-7-9-6-5-8-3-2-4-10(11(8)9)13-12-7/h2-4H,5-6H2,1H3 |
Clave InChI |
QKHJMTICNLAHEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3=C2C(=CC=C3)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



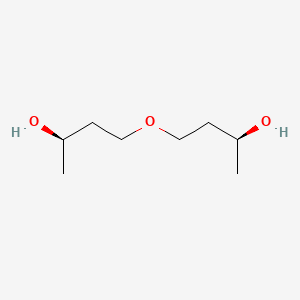
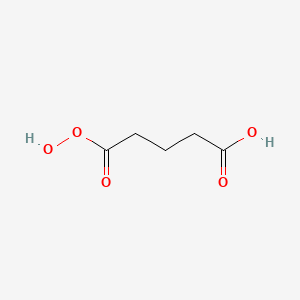

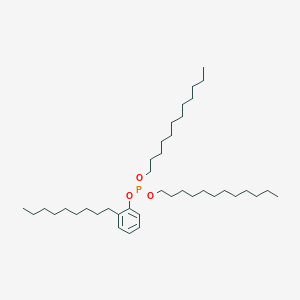
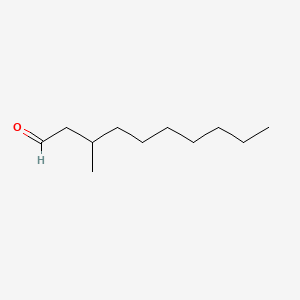
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
